N-Nonanoylglycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

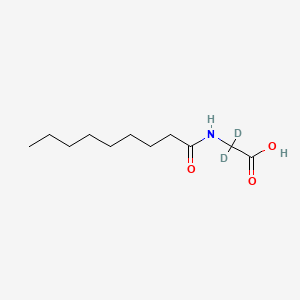

C11H21NO3 |

|---|---|

Poids moléculaire |

217.30 g/mol |

Nom IUPAC |

2,2-dideuterio-2-(nonanoylamino)acetic acid |

InChI |

InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15)/i9D2 |

Clé InChI |

JXDFEUKNHBHUCP-KNXIQCGSSA-N |

SMILES isomérique |

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCC |

SMILES canonique |

CCCCCCCCC(=O)NCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

What is N-Nonanoylglycine-d2 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Nonanoylglycine-d2, a deuterated N-acylglycine, with a focus on its primary application in research. This document outlines its chemical properties, its principal role as an internal standard in quantitative mass spectrometry, and the biological context of its non-deuterated counterpart, N-Nonanoylglycine.

Introduction to this compound

This compound is a stable isotope-labeled form of N-Nonanoylglycine. The "-d2" designation indicates that two hydrogen atoms on the glycine moiety have been replaced by deuterium atoms. This isotopic substitution increases the molecule's mass by two atomic mass units without significantly altering its chemical properties.

N-Nonanoylglycine itself is an endogenous N-acyl amino acid, a class of lipid signaling molecules.[1] It is formed through the conjugation of nonanoic acid and glycine.[2][3] While the specific biological functions of N-Nonanoylglycine are still under investigation, the broader family of N-acyl amino acids is known to be involved in various physiological processes.[1]

Physicochemical Properties

The key physicochemical properties of N-Nonanoylglycine and its deuterated analog are summarized below. The properties for the d2 variant are calculated based on the data available for the unlabeled compound.

| Property | N-Nonanoylglycine | This compound | Data Source |

| Molecular Formula | C11H21NO3 | C11H19D2NO3 | PubChem[2], Calculated |

| Molecular Weight | 215.29 g/mol | 217.30 g/mol | PubChem, Calculated |

| IUPAC Name | 2-(nonanoylamino)acetic acid | 2-(nonanoylamino)acetic-d2 acid | PubChem, Adapted |

| Synonyms | Nonanoylglycine, N-Nonanoyl glycine | Nonanoylglycine-d2 | PubChem |

| Physical State | Solid | Solid (Predicted) | Human Metabolome Database |

Primary Research Application: Internal Standard in Mass Spectrometry

The primary and most critical use of this compound in a research setting is as an internal standard (IS) for quantitative analysis using mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS).

Stable isotope-labeled internal standards are considered the gold standard for quantification in MS because they co-elute with the analyte and experience similar ionization effects and fragmentation patterns, but are distinguishable by their mass-to-charge ratio (m/z). This allows for the accurate correction of variations that can occur during sample preparation, extraction, and analysis. The use of a deuterated analog like this compound helps to minimize matrix effects and improve the accuracy and reproducibility of quantitative results.

General Experimental Protocol for Quantification using LC-MS/MS

Below is a generalized protocol for the use of this compound as an internal standard for the quantification of N-Nonanoylglycine in a biological sample.

Objective: To accurately quantify the concentration of N-Nonanoylglycine in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

-

Biological sample

-

N-Nonanoylglycine analytical standard

-

This compound internal standard solution of a known concentration

-

Organic solvents for extraction (e.g., acetonitrile, methanol)

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw the biological samples on ice.

-

To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution. This "spiking" should be done at the earliest stage of sample preparation to account for analyte loss during extraction.

-

Add an organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking a matrix similar to the study samples with known concentrations of the N-Nonanoylglycine analytical standard.

-

Add the same amount of this compound internal standard to each calibration standard as was added to the unknown samples.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples and calibration standards into the LC-MS/MS system.

-

The liquid chromatography step separates N-Nonanoylglycine from other components in the sample. This compound will co-elute with N-Nonanoylglycine.

-

The mass spectrometer is set to monitor the specific mass transitions for both the analyte (N-Nonanoylglycine) and the internal standard (this compound).

-

-

Data Analysis:

-

For each sample and standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot the peak area ratios of the calibration standards against their known concentrations to generate a calibration curve.

-

Use the peak area ratio from the unknown samples to determine the concentration of N-Nonanoylglycine by interpolating from the calibration curve.

-

Biological Context and Signaling Pathways of N-Acylglycines

While the primary use of the deuterated form is analytical, understanding the biological role of the parent compound, N-Nonanoylglycine, is crucial for interpreting quantitative data. N-acyl amino acids are a growing class of lipid signaling molecules with diverse biological activities.

Some N-acylglycines have been identified as potential ligands for G-protein coupled receptors (GPCRs). For instance, N-arachidonoyl glycine (NAGly), a structurally similar compound, is a proposed endogenous ligand for the orphan receptor GPR18. Activation of GPR18 by NAGly has been linked to the regulation of immune cell responsiveness. Other N-acylglycines have been shown to influence adipogenesis through cannabinoid receptor 1 (CB1R) and the Akt signaling pathway.

The precise signaling pathway for N-Nonanoylglycine has not been fully elucidated. However, based on the activity of related molecules, a putative pathway involving a GPCR like GPR18 can be hypothesized.

Visualizations

Chemical Structure

Caption: Chemical structures of N-Nonanoylglycine and its deuterated analog.

Experimental Workflow

Caption: Workflow for quantitative analysis using an internal standard.

Putative Signaling Pathway

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Nonanoylglycine-d2

This guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to this compound, a deuterated N-acylglycine. This isotopically labeled compound is a valuable tool in metabolic research, pharmacology, and analytical chemistry, primarily utilized as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, N-Nonanoylglycine.

Chemical Properties and Structure

This compound is a derivative of the endogenous N-acyl amino acid, N-Nonanoylglycine, in which two hydrogen atoms on the α-carbon of the glycine moiety have been replaced with deuterium. This substitution provides a distinct mass shift, making it an ideal internal standard for analytical applications.[1]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its non-deuterated analog for comparison.

| Property | This compound | N-Nonanoylglycine |

| Molecular Formula | C₁₁H₁₉D₂NO₃ | C₁₁H₂₁NO₃[2] |

| Molecular Weight | 217.30 g/mol | 215.29 g/mol [2] |

| Monoisotopic Mass | 217.16460 Da | 215.15214 Da |

| CAS Number | 3008541-78-1 | 79251-60-8 |

| Physical Description | Solid (Predicted) | Solid |

| IUPAC Name | 2,2-dideuterio-2-(nonanoylamino)acetic acid | 2-(nonanoylamino)acetic acid |

| SMILES | CCCCCCCCC(=O)NC([2H])([2H])C(=O)O | CCCCCCCCC(=O)NCC(=O)O |

| InChI Key | JXDFEUKNHBHUCP-QJWNTBNMSA-N | JXDFEUKNHBHUCP-UHFFFAOYSA-N |

| Polar Surface Area | 66.4 Ų (Computed) | 66.4 Ų (Computed) |

| XLogP3 | 2.7 (Computed) | 2.7 (Computed) |

Chemical Structure

The structure of this compound consists of a nine-carbon fatty acid (nonanoic acid) linked via an amide bond to a glycine molecule. The key feature is the presence of two deuterium atoms at the C2 position of the glycine backbone.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the acylation of glycine-d2 with nonanoyl chloride. This procedure is adapted from established methods for the synthesis of N-acylglycines.

Materials:

-

Glycine-d2

-

Nonanoyl chloride

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve Glycine-d2 (1 equivalent) and NaOH (2 equivalents) in a mixture of water and diethyl ether.

-

Cool the reaction mixture in an ice bath.

-

Add nonanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Separate the aqueous layer and acidify it to a pH of approximately 2 with HCl to precipitate the product.

-

Collect the crude solid product by vacuum filtration.

-

Recrystallize the crude product from ethyl acetate to yield pure this compound.

Analytical Characterization

Mass Spectrometry (MS): Mass spectrometry is the primary technique for which this compound is used. When analyzed, for instance by LC-MS, it will exhibit a mass-to-charge ratio (m/z) that is 2 Da higher than its non-deuterated counterpart. This mass difference allows for its clear distinction and use as an internal standard for accurate quantification.

-

Protocol for LC-MS Analysis:

-

Sample Preparation: Spike biological samples (e.g., plasma, tissue homogenate) with a known concentration of this compound. Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

-

Chromatography: Separate the analytes using a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

MS Detection: Use a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Monitoring: Use Selected Reaction Monitoring (SRM) to monitor the transitions for both the analyte and the deuterated standard. For N-Nonanoylglycine, the transition would be m/z 214.1 -> [fragment], while for this compound, it would be m/z 216.1 -> [corresponding fragment].

-

Quantification: Calculate the concentration of N-Nonanoylglycine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the identity and isotopic purity of the synthesized this compound.

-

Expected Spectral Features:

-

¹H NMR: The most notable feature will be the absence of the singlet or multiplet corresponding to the α-protons of the glycine moiety, which is typically observed in the spectrum of the non-deuterated compound. All other proton signals from the nonanoyl chain should remain.

-

¹³C NMR: The signal for the α-carbon (C2) of the glycine will be observed as a multiplet due to coupling with deuterium, and its intensity will be significantly lower compared to the non-deuterated spectrum.

-

²H NMR: A signal corresponding to the deuterium atoms at the C2 position will be present.

-

Biological Context and Signaling

N-acylglycines, including N-Nonanoylglycine, are a class of endogenous lipid signaling molecules. They are structurally related to endocannabinoids and have been implicated in various physiological processes, such as pain modulation and inflammation. While the specific pathways for N-Nonanoylglycine are still under investigation, related N-acyl amino acids are known to interact with G-protein coupled receptors (GPCRs) and other cellular targets.

The biosynthesis of N-acylglycines is primarily catalyzed by glycine N-acyltransferase (GLYAT), which conjugates a fatty acyl-CoA with glycine.

References

Certificate of analysis for N-Nonanoylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nonanoylglycine-d2, a deuterated form of the endogenous N-acyl amino acid. This document includes a representative Certificate of Analysis, detailed experimental protocols for its synthesis and quantification, and an exploration of its relevant signaling pathways.

Certificate of Analysis: this compound

This section presents a representative Certificate of Analysis (CoA) for this compound. The data herein is illustrative of the quality and purity expected for a high-grade chemical standard used in research and development.

Product Identification

| Parameter | Specification |

| Product Name | This compound |

| Catalog Number | Varies by Supplier |

| CAS Number | 3008541-78-1[1] |

| Molecular Formula | C₁₁H₁₉D₂NO₃ |

| Molecular Weight | 217.30 g/mol |

Physical and Chemical Properties

| Parameter | Specification |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Store at -20°C for long-term stability |

Analytical Data (Representative Lot)

| Test | Method | Specification | Result |

| Purity | UPLC-MS/MS | ≥98% | 99.5% |

| Isotopic Enrichment | ¹H NMR / Mass Spectrometry | ≥99 atom % D | 99.7 atom % D |

| Identity | ¹H NMR, Mass Spectrometry | Conforms to structure | Conforms |

| Residual Solvents | GC-MS | ≤0.5% | <0.1% |

| Moisture Content | Karl Fischer Titration | ≤1.0% | 0.2% |

Experimental Protocols

This section details key experimental methodologies relevant to the synthesis, and analysis of this compound.

Synthesis of N-Nonanoylglycine

This protocol describes a general method for the synthesis of N-Nonanoylglycine, which can be adapted for the deuterated form by using glycine-d2 as a starting material.

Materials:

-

Glycine (or Glycine-d2)

-

Nonanoyl chloride

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Water

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve 20 mmol of glycine in a solution of 40 mmol of NaOH in water.

-

Cool the reaction mixture in an ice bath.

-

Add 22 ml of nonanoyl chloride dropwise to the cooled glycine solution while stirring vigorously. A biphasic mixture with ether will be present.

-

Continue stirring for 2-4 hours, allowing the reaction to proceed.

-

After the reaction is complete, acidify the aqueous layer with HCl to precipitate the crude product.

-

Collect the crude crystalline product by filtration.

-

Recrystallize the crude product from 40-50 ml of ethyl acetate to yield pure N-Nonanoylglycine.[2]

Quantification of N-Acylglycines by UPLC-MS/MS

This method is suitable for the quantitative analysis of this compound in biological samples, such as urine or dried blood spots, and is crucial for metabolic studies.[3][4][5]

Sample Preparation (from Dried Blood Spots):

-

Punch two 3.2 mm discs from the dried blood spot card.

-

Extract the acylglycines from the punches using a suitable solvent system.

-

Perform butylation of the extracted acylglycines using Butanol-HCl.

UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase concentration over a run time of approximately 10 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of specific acylglycines.

-

Internal Standards: Use of deuterated internal standards for accurate quantification.

-

Glycine N-Acyltransferase (GLYAT) Activity Assay

This assay measures the activity of Glycine N-acyltransferase, the enzyme responsible for the biosynthesis of N-acylglycines.

Principle: The assay colorimetrically measures the release of Coenzyme A (CoA) at 412 nm in the presence of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) as a result of the glycine-dependent conjugation of an acyl-CoA substrate.

Materials:

-

Purified or recombinant GLYAT enzyme (2 µg)

-

Glycine solution (e.g., 20 mM)

-

Acyl-CoA substrate (e.g., Benzoyl-CoA, 80 µM)

-

DTNB solution

-

Assay buffer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, glycine, and DTNB.

-

Add the GLYAT enzyme to the reaction mixture.

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the rate of CoA release and thus GLYAT activity.

Signaling Pathways and Biological Role

N-Nonanoylglycine belongs to the family of N-acyl amino acids, which are recognized as endogenous signaling molecules. Their biological functions are diverse and are a subject of ongoing research.

Biosynthesis of N-Acylglycines

The primary pathway for the biosynthesis of N-acylglycines involves the enzymatic conjugation of a fatty acyl-CoA with glycine. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT). There are also proposed alternative pathways, including the oxidation of N-acylethanolamines.

References

A Technical Guide to N-Nonanoylglycine-d2 for Researchers

For researchers, scientists, and professionals in drug development, the precise quantification of bioactive lipids is paramount. This technical guide provides an in-depth overview of N-Nonanoylglycine-d2, a deuterated internal standard crucial for the accurate measurement of its endogenous counterpart, N-Nonanoylglycine. This document outlines commercially available sources, their technical specifications, and explores the relevant biological pathways and experimental applications.

Introduction to N-Nonanoylglycine

N-Nonanoylglycine belongs to the growing class of N-acyl amino acids, which are endogenous signaling molecules involved in various physiological processes. These molecules are structurally related to endocannabinoids and have been implicated in neuromodulation, inflammation, and pain perception.[1][2][3] N-Nonanoylglycine itself is a metabolite of fatty acids, and its levels can be indicative of certain metabolic disorders.[4] The precise role and signaling pathways of N-Nonanoylglycine are areas of active investigation.

Commercially Available this compound

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. The deuterium labeling allows for differentiation from the endogenous analyte while sharing near-identical chemical and physical properties, ensuring accurate quantification by correcting for variations during sample preparation and analysis.

Several chemical suppliers offer this compound for research purposes. While product specifications can vary between batches and suppliers, the following table summarizes typical quantitative data available from prominent vendors. Researchers are advised to consult the certificate of analysis provided by the supplier for lot-specific details.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Format |

| MedChemExpress | HY-113150S | Information not publicly available | Information not publicly available | Solid/Powder |

| Cayman Chemical | Not explicitly listed for this compound, but for similar deuterated compounds, they typically offer ≥98% purity. | For similar deuterated compounds, they typically offer ≥99% deuterated forms. | Typically supplied as a solid or in a solution. | |

| Toronto Research Chemicals | Information not publicly available | Information not publicly available | Information not publicly available | |

| Santa Cruz Biotechnology | Information not publicly available | Information not publicly available | Information not publicly available | |

| Avanti Polar Lipids | Does not list this compound, but offers other N-acyl glycines. | Purity for other N-acyl glycines is typically >99%. | Not applicable | Powder |

Note: This table is based on currently available information and is subject to change. Researchers should verify the product specifications directly with the suppliers.

Experimental Protocols: Use as an Internal Standard

Objective: To quantify the concentration of endogenous N-Nonanoylglycine in a biological sample (e.g., plasma, tissue homogenate).

Materials:

-

Biological sample

-

This compound internal standard of known concentration

-

Organic solvents for extraction (e.g., methanol, acetonitrile, chloroform)

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Methodology:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.

-

Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction from the sample matrix. A common method is the Folch extraction using a chloroform:methanol mixture.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile:water).

-

-

LC-MS Analysis:

-

Inject the reconstituted sample onto the LC system. A reverse-phase column (e.g., C18) is typically used for the separation of lipids.

-

The mobile phase gradient will be optimized to achieve good separation of N-Nonanoylglycine from other sample components.

-

The mass spectrometer will be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous N-Nonanoylglycine and the this compound internal standard will be monitored.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous analyte and the internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Prepare a calibration curve using known concentrations of non-deuterated N-Nonanoylglycine spiked with the same amount of internal standard.

-

Determine the concentration of endogenous N-Nonanoylglycine in the sample by comparing its peak area ratio to the calibration curve.

-

Signaling Pathways of N-Acyl Amino Acids

The biological functions of N-acyl amino acids are an expanding area of research. They are known to be synthesized through multiple pathways and can interact with several cellular targets, including G protein-coupled receptors (GPCRs) and ion transporters.

Biosynthesis of N-Acyl Glycines

There are two primary proposed pathways for the biosynthesis of N-acyl glycines: a glycine-dependent pathway and a glycine-independent pathway.

-

Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acid (as an acyl-CoA) to glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT).

-

Glycine-Independent Pathway: This pathway involves the oxidation of N-acyl ethanolamines (like anandamide) to the corresponding N-acyl glycine.

N-Acyl Glycine Signaling Mechanisms

N-acyl glycines have been shown to exert their effects through at least two distinct mechanisms: activation of the orphan GPCR, GPR18, and inhibition of the glycine transporter 2 (GlyT2).

GPR18 Activation: N-arachidonoylglycine has been identified as a ligand for GPR18. Activation of GPR18, a G protein-coupled receptor, can lead to downstream signaling cascades that modulate inflammation and pain. The signaling pathway often involves the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

GlyT2 Inhibition: Several N-acyl glycines, including N-arachidonoylglycine and N-oleoylglycine, are inhibitors of the glycine transporter 2 (GlyT2). GlyT2 is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating inhibitory neurotransmission. By inhibiting GlyT2, N-acyl glycines can increase the concentration of glycine in the synapse, enhancing inhibitory signaling. This mechanism is of particular interest for the development of novel analgesics for chronic pain.

Conclusion

This compound is an essential tool for researchers studying the roles of N-acyl glycines in health and disease. Its use as an internal standard enables accurate and precise quantification of the endogenous molecule, which is critical for understanding its physiological and pathological significance. As research into the signaling pathways and therapeutic potential of N-acyl glycines continues to evolve, the availability of high-quality deuterated standards from commercial suppliers will remain indispensable for advancing the field.

References

N-Nonanoylglycine-d2 safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of N-Nonanoylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment.

Substance Identification and Properties

This compound is a deuterated form of N-Nonanoylglycine, an N-acylglycine. While specific experimental data for the deuterated form is limited, the available safety information indicates it is not classified as a hazardous substance.[1] Properties of the non-deuterated analogue, N-Nonanoylglycine, are often used as a reference point for handling and storage.

Table 1: Chemical Identification

| Identifier | Value | Source |

| Product Name | This compound | MedChemExpress[1] |

| CAS Number | 3008541-78-1 | MedChemExpress[1] |

| Molecular Formula | C₁₁H₁₉D₂NO₃ | MedChemExpress[1] |

| Molecular Weight | 217.30 g/mol | MedChemExpress[1] |

| Synonyms | Not Available |

Table 2: Physical and Chemical Properties (N-Nonanoylglycine Analogue)

Note: The following data pertains to the non-deuterated form, N-Nonanoylglycine (CAS: 79251-60-8), and should be used as an estimation for this compound.

| Property | Value | Source |

| Physical State | Solid | Human Metabolome Database |

| Boiling Point | 413.8 ± 28.0 °C at 760 mmHg (Predicted) | Guidechem |

| Water Solubility | 0.46 g/L (Predicted) | Human Metabolome Database |

| logP | 2.58 (Predicted) | Human Metabolome Database |

| pKa (Strongest Acidic) | 4.05 (Predicted) | Human Metabolome Database |

Hazard Assessment

According to the available Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.

Table 3: GHS Hazard Information

| Category | Classification |

| GHS Pictograms | Not a hazardous substance or mixture |

| Signal Word | Not a hazardous substance or mixture |

| Hazard Statements | Not a hazardous substance or mixture |

| Precautionary Statements | Not a hazardous substance or mixture |

Despite the non-hazardous classification, it is prudent to handle all chemicals with care in a laboratory setting. Unnecessary exposure should always be minimized.

Methodology for Safe Handling

The following protocols outline the standard procedures for handling this compound in a research environment. These are general guidelines and should be adapted to specific experimental contexts and institutional requirements.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound.

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Disposable nitrile gloves are suitable for incidental contact. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A standard laboratory coat.

-

Footwear: Closed-toe shoes must be worn in the laboratory.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

For procedures that may generate dust (e.g., weighing, extensive transfers), it is advisable to work in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

General Handling and Hygiene

-

Avoid direct contact with skin and eyes.

-

Avoid inhalation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

-

Keep the work area clean and tidy. Any spills should be cleaned up promptly.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

The recommended storage temperature is typically found on the product label.

Spill and Disposal Procedures

-

Spills: For small spills of the solid material, sweep up carefully, avoiding dust generation. Place the material into a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

-

Disposal: As a non-hazardous solid, disposal should be in accordance with local, state, and federal regulations. In many cases, non-hazardous chemical waste can be disposed of in the regular trash, but institutional policies must be followed. Do not dispose of down the drain unless permitted by your institution's environmental health and safety office. Empty containers should be rinsed (if appropriate) and have their labels defaced before disposal.

First Aid Measures

While the substance is not classified as hazardous, the following standard first aid procedures are recommended in case of accidental exposure.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention. |

| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. If irritation develops, seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. If symptoms persist, seek medical attention. |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical advice if feeling unwell. |

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of a non-hazardous solid chemical like this compound in a typical laboratory setting.

Caption: Standard laboratory workflow for handling this compound.

Note: As this compound is a research chemical, specific signaling pathways or complex biological experimental protocols are beyond the scope of a safety and handling guide. Researchers should develop their own experimental protocols based on their scientific objectives, incorporating the safety and handling procedures outlined in this document.

References

The Role of N-Nonanoylglycine-d2 in Advancing Fatty Acid Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role and application of N-Nonanoylglycine-d2 in the intricate field of fatty acid metabolism research. N-Nonanoylglycine, a member of the N-acylglycine family, has emerged as a significant biomarker in studies of metabolic pathways and disorders. The deuterated isotopologue, this compound, serves as an indispensable tool, primarily as an internal standard in mass spectrometry-based quantitative analyses. This guide details its core functions, experimental applications, and its burgeoning importance in drug development, offering researchers and scientists a thorough understanding of its utility and potential.

Introduction to N-Acylglycines and Fatty Acid Metabolism

Fatty acid metabolism is a complex network of biochemical processes essential for energy homeostasis, cell signaling, and the synthesis of structural components of cells. Dysregulation of these pathways is implicated in a host of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] N-acylglycines are a class of endogenous lipid metabolites formed by the conjugation of a fatty acid with glycine.[3] These molecules are increasingly recognized for their role as biomarkers for various metabolic disorders, particularly those related to fatty acid oxidation.[3]

N-Nonanoylglycine is an N-acylglycine containing a nine-carbon fatty acid chain (nonanoic acid).[4] Its presence and concentration in biological fluids can provide valuable insights into the state of fatty acid metabolism. To accurately quantify endogenous levels of N-Nonanoylglycine and other metabolites, stable isotope-labeled internal standards are crucial for mass spectrometry-based methods. This compound, with two deuterium atoms on the glycine backbone, is an ideal internal standard due to its chemical similarity to the endogenous analyte, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Core Application: this compound as an Internal Standard

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of N-Nonanoylglycine in biological matrices such as plasma, serum, and urine. The near-identical physicochemical properties of the deuterated standard to the native analyte ensure that it behaves similarly during extraction, chromatography, and ionization, thus effectively normalizing for any analytical variability.

Data Presentation: Quantitative Analysis of N-Nonanoylglycine

| Parameter | Value |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (CV%) at LLOQ | < 15% |

| Inter-day Precision (CV%) at LLOQ | < 15% |

| Intra-day Accuracy (%) at LLOQ | 85% - 115% |

| Inter-day Accuracy (%) at LLOQ | 85% - 115% |

| Mean Extraction Recovery | > 80% |

Table 1: Representative performance characteristics of a validated LC-MS/MS method for the quantification of N-Nonanoylglycine using this compound as an internal standard.

Experimental Protocols

The following is a representative experimental protocol for the quantification of N-Nonanoylglycine in human plasma using this compound. This protocol is based on standard bioanalytical methods for small molecules.

Materials and Reagents

-

Human plasma (with anticoagulant, e.g., EDTA)

-

N-Nonanoylglycine analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

96-well plates

Sample Preparation: Protein Precipitation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Seal the plate and place it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate N-Nonanoylglycine from other plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

-

MRM Transitions:

-

N-Nonanoylglycine: [M+H]+ → fragment ion (specific m/z to be determined)

-

This compound: [M+H]+ → fragment ion (specific m/z to be determined, +2 Da shift from the native analyte)

-

Method Validation

The analytical method should be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.

Signaling Pathways and Metabolic Relationships

N-Nonanoylglycine is part of the broader N-acyl amino acid metabolic network. Its synthesis and degradation are key points of regulation and potential therapeutic intervention.

Biosynthesis of N-Nonanoylglycine

The primary route for the synthesis of N-Nonanoylglycine involves the enzymatic conjugation of nonanoyl-CoA (the activated form of nonanoic acid) with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT).

Degradation of N-Nonanoylglycine

The primary enzyme responsible for the degradation of N-acyl amides, including N-Nonanoylglycine, is Fatty Acid Amide Hydrolase (FAAH). FAAH catalyzes the hydrolysis of N-Nonanoylglycine back to nonanoic acid and glycine.

Role in Drug Development

The involvement of N-acylglycines in various physiological and pathological processes makes their metabolic pathways attractive targets for drug development. This compound can play a significant role in several stages of this process.

Target Validation and Inhibitor Screening

As FAAH is the primary enzyme for N-Nonanoylglycine degradation, inhibitors of FAAH are being investigated for various therapeutic applications, including pain and inflammation. In FAAH inhibitor screening assays, a reliable method to quantify the substrate (N-Nonanoylglycine) and its product (nonanoic acid) is essential. This compound can be used as an internal standard to accurately measure the levels of N-Nonanoylglycine in in vitro and in vivo models, thereby enabling the determination of inhibitor potency and efficacy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

In preclinical and clinical development of drugs targeting fatty acid metabolism, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles is essential. This compound can be utilized in PK studies of potential drugs that are themselves N-acylglycine analogs. By administering a deuterated version of a drug candidate, its absorption, distribution, metabolism, and excretion (ADME) can be distinguished from the endogenous pool of the same molecule. Furthermore, by using this compound as an internal standard, the effect of a drug on the endogenous levels of N-Nonanoylglycine (a PD biomarker) can be accurately monitored.

Conclusion

This compound is a vital tool for researchers and scientists working in the field of fatty acid metabolism. Its primary role as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of endogenous N-Nonanoylglycine, a key biomarker for metabolic health and disease. This technical guide has outlined the core applications, provided illustrative experimental protocols and data, and detailed its importance in the context of metabolic pathways and drug development. As research into the complexities of fatty acid metabolism continues to expand, the utility of this compound and other deuterated lipid species will undoubtedly grow, facilitating new discoveries and the development of novel therapeutics for metabolic disorders.

References

- 1. Nonalcoholic Fatty Liver Disease: Focus on New Biomarkers and Lifestyle Interventions [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for N-Nonanoylglycine (HMDB0013279) [hmdb.ca]

- 4. N-Nonanoylglycine | C11H21NO3 | CID 10176752 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of N-Nonanoylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for N-Nonanoylglycine-d2, a deuterated analog of the endogenous signaling lipid N-Nonanoylglycine. This document outlines a detailed experimental protocol for its synthesis via the Schotten-Baumann reaction, methods for the analysis of its isotopic purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and a summary of the general metabolic pathways of N-acyl glycines.

Introduction

N-acyl glycines are a class of bioactive lipids that are involved in various physiological processes.[1] The introduction of stable isotopes, such as deuterium, into these molecules provides a powerful tool for metabolic studies, enabling researchers to trace their metabolic fate and quantify their endogenous levels using mass spectrometry-based techniques. This compound, with deuterium atoms on the glycine methylene group, serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in biological matrices.

This guide details a robust method for the synthesis of this compound from commercially available starting materials, Glycine-d2 and Nonanoyl chloride. Furthermore, it provides standardized protocols for the rigorous assessment of its isotopic enrichment and purity.

Synthesis of this compound

The synthesis of this compound can be effectively achieved by the acylation of Glycine-d2 with Nonanoyl chloride under Schotten-Baumann conditions.[2][3][4] This reaction involves the nucleophilic attack of the deuterated amino group of glycine on the acyl chloride in a biphasic system with a base to neutralize the hydrochloric acid byproduct.[5]

This protocol is adapted from the general procedure for the synthesis of N-Nonanoylglycine.

-

Dissolution of Glycine-d2: In a round-bottom flask equipped with a magnetic stirrer, dissolve Glycine-d2 (1 equivalent) and sodium hydroxide (2 equivalents) in distilled water. Cool the solution to 0-5 °C in an ice bath.

-

Acylation: While vigorously stirring the cooled Glycine-d2 solution, add Nonanoyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. The reaction is typically performed in a biphasic system with an organic solvent like diethyl ether.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Remove the organic layer and wash the aqueous layer with diethyl ether to remove any unreacted acyl chloride.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as ethyl acetate, to yield pure this compound.

-

Drying: Dry the purified product under vacuum to a constant weight.

| Reagent | Molar Mass ( g/mol ) | Suggested Supplier | Notes |

| Glycine-d2 (98 atom % D) | 77.08 | Sigma-Aldrich | Commercially available. |

| Nonanoyl chloride | 162.65 | Sigma-Aldrich | |

| Sodium hydroxide | 40.00 | Standard lab grade | |

| Diethyl ether | 74.12 | Anhydrous | |

| Ethyl acetate | 88.11 | HPLC grade | For recrystallization. |

| Hydrochloric acid | 36.46 | Concentrated (37%) |

Isotopic Purity Analysis

The isotopic purity and enrichment of the synthesized this compound must be rigorously determined to ensure its suitability as an internal standard. The primary methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is a powerful non-destructive technique to confirm the position of deuterium labeling and to quantify the isotopic enrichment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The signal corresponding to the methylene protons of the glycine moiety (typically around 3.8-4.0 ppm) will be significantly reduced in intensity compared to the corresponding signal in an unlabeled N-Nonanoylglycine standard. The isotopic purity can be estimated by comparing the integration of this residual proton signal to the integration of a stable proton signal within the molecule (e.g., the α-protons of the nonanoyl chain).

-

²H NMR Analysis: Acquire a ²H (Deuterium) NMR spectrum. A signal will be present at the chemical shift corresponding to the methylene group of the glycine moiety, directly confirming the presence and location of the deuterium labels.

Data Presentation: Expected NMR Results

| Analysis | Expected Observation | Calculation of Isotopic Purity |

| ¹H NMR | Diminished signal for the -N-CH₂-COOH protons. | % Purity = [1 - (Area of residual -N-CH₂- / Area of reference protons)] x 100 |

| ²H NMR | A single resonance in the region of the -N-CD₂-COOH deuterons. | Confirms the position of the label. |

High-resolution mass spectrometry (HRMS) is used to determine the isotopic enrichment by analyzing the mass-to-charge (m/z) ratio of the molecule.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile with 0.1% formic acid.

-

Data Acquisition: Infuse the sample directly into the mass spectrometer or analyze via LC-MS. Acquire high-resolution mass spectra in either positive or negative ion mode.

-

Data Analysis: Determine the relative intensities of the ion corresponding to the unlabeled (M), singly deuterated (M+1), and doubly deuterated (M+2) species. The isotopic enrichment is calculated from the relative abundances of these ions after correcting for the natural abundance of isotopes (¹³C, ¹⁵N, ¹⁷O, ¹⁸O).

Data Presentation: Isotopic Enrichment Data from HRMS

| Species | Theoretical m/z ([M-H]⁻) | Observed m/z | Relative Abundance (%) |

| N-Nonanoylglycine (d0) | 214.1449 | Value | Value |

| N-Nonanoylglycine-d1 | 215.1512 | Value | Value |

| This compound | 216.1575 | Value | Value |

Note: The final isotopic enrichment is reported as the percentage of the d2 species relative to the sum of all isotopic species.

Biological Context: N-Acyl Glycine Metabolism

N-acyl glycines are part of a larger family of N-acyl amino acids, which are endogenous signaling molecules. Their biosynthesis and degradation are key to their biological function.

References

N-Nonanoylglycine-d2: A Potential Biomarker for Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The escalating prevalence of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. N-acylglycines, a class of endogenous lipid metabolites, have emerged as potential candidates in this regard. This technical guide focuses on N-Nonanoylglycine, a specific medium-chain N-acylglycine, and its deuterated analog, N-Nonanoylglycine-d2, as a promising biomarker for metabolic dysregulation. Altered levels of N-acylglycines are observed in various metabolic diseases, reflecting perturbations in fatty acid and amino acid metabolism[1]. This document provides a comprehensive overview of the rationale for its use, detailed experimental protocols for its quantification, and insights into its potential role in relevant signaling pathways.

Core Concepts

N-Nonanoylglycine is formed through the conjugation of nonanoic acid (a nine-carbon fatty acid) with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), an enzyme primarily active in the liver and kidneys[1][2]. The formation of N-acylglycines serves as a detoxification pathway for excess fatty acids, converting them into more water-soluble compounds that can be excreted in the urine[2]. In metabolic disorders characterized by dyslipidemia and altered fatty acid oxidation, the profile of N-acylglycines in biological fluids can be significantly altered, making them valuable biomarker candidates.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by mass spectrometry. The deuterium label provides a distinct mass-to-charge ratio, allowing for precise measurement by correcting for variations in sample preparation and instrument response[3].

Quantitative Data Summary

While specific quantitative data for N-Nonanoylglycine in large human cohorts with metabolic disorders are still emerging, studies on related N-acylglycines and other metabolites provide a strong rationale for its investigation. The following tables present hypothetical but plausible data based on existing literature on similar biomarkers in metabolic diseases, illustrating the expected trends.

Table 1: Hypothetical Plasma Concentrations of N-Nonanoylglycine in Different Patient Cohorts. This table illustrates the expected increase in circulating N-Nonanoylglycine in individuals with metabolic syndrome compared to healthy controls.

| Cohort | N | N-Nonanoylglycine (ng/mL) | p-value |

| Healthy Controls | 100 | 15.2 ± 4.5 | <0.01 |

| Metabolic Syndrome | 100 | 28.9 ± 8.2 |

Table 2: Hypothetical Urinary Excretion of N-Nonanoylglycine in Type 2 Diabetes. This table shows the anticipated higher levels of N-Nonanoylglycine in the urine of patients with type 2 diabetes, reflecting increased fatty acid flux and conjugation.

| Cohort | N | N-Nonanoylglycine (µg/g creatinine) | p-value |

| Healthy Controls | 150 | 5.8 ± 2.1 | <0.001 |

| Type 2 Diabetes | 150 | 12.4 ± 4.7 |

Experimental Protocols

Synthesis of this compound (Internal Standard)

A common method for the synthesis of deuterated N-acylglycines involves the acylation of a deuterated amino acid.

Materials:

-

Glycine-d2

-

Nonanoyl chloride

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve Glycine-d2 (1.0 eq) and NaOH (2.0 eq) in a mixture of water and diethyl ether.

-

Cool the reaction mixture in an ice bath.

-

Add nonanoyl chloride (1.1 eq) dropwise with vigorous stirring.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Acidify the aqueous layer with HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallize the crude product from ethyl acetate to yield pure this compound.

Quantification of N-Nonanoylglycine in Human Plasma by LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of N-Nonanoylglycine in plasma samples using this compound as an internal standard.

1. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

LC System: UPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

N-Nonanoylglycine: Precursor ion [M+H]⁺ → Product ion (specific fragment)

-

This compound: Precursor ion [M+H]⁺ → Product ion (corresponding fragment with d2 label)

-

3. Method Validation:

The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.

Signaling Pathways and Biological Rationale

N-acylglycines are not merely metabolic byproducts; they are emerging as signaling molecules that can modulate various cellular processes.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a critical role in lipid and glucose metabolism. Several N-acyl compounds have been shown to act as ligands for PPARs, particularly PPARα and PPARγ. Activation of PPARγ, for instance, is a key mechanism of action for thiazolidinedione drugs used to treat type 2 diabetes. It is hypothesized that N-Nonanoylglycine may act as an endogenous ligand for PPARγ, thereby influencing insulin sensitivity and adipogenesis.

Diagram 1: Hypothetical PPARγ Activation by N-Nonanoylglycine

Caption: N-Nonanoylglycine potentially activates PPARγ, leading to gene expression changes.

Mitochondrial Function

Mitochondria are central to cellular metabolism, and their dysfunction is a hallmark of metabolic diseases. Fatty acid oxidation, a key mitochondrial process, can be influenced by the levels of various lipid species. Elevated levels of certain N-acyl compounds may impact mitochondrial respiration and the production of reactive oxygen species (ROS). Further investigation is needed to elucidate the specific effects of N-Nonanoylglycine on mitochondrial bioenergetics.

Diagram 2: Experimental Workflow for Assessing Mitochondrial Respiration

Caption: Workflow for analyzing N-Nonanoylglycine's effect on mitochondrial function.

Other Potential Signaling Pathways

N-acyl amino acids, as a class, have been implicated in a variety of signaling pathways beyond PPARs. These include the modulation of ion channels and interactions with G-protein coupled receptors. Furthermore, metabolic sensors such as AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, could be influenced by changes in the cellular lipid pool, including N-acylglycines. The precise role of N-Nonanoylglycine in these pathways warrants further investigation.

Diagram 3: Potential Interplay of N-Nonanoylglycine with Cellular Signaling

References

- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

N-Nonanoylglycine-d2 stability and recommended storage conditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of N-Nonanoylglycine-d2 and outlines recommended storage conditions to ensure its chemical integrity. The information presented is based on the known behavior of N-acylglycines and deuterated compounds, supplemented with established protocols for stability testing.

Core Concepts in Stability

The stability of a deuterated compound like this compound is influenced by the same environmental factors as its non-deuterated counterpart: temperature, light, and humidity. However, the presence of deuterium can sometimes alter the rate of certain degradation reactions due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen.

The primary degradation pathways for N-acylglycines are understood to be hydrolysis and oxidative cleavage.[1] Understanding these pathways is critical for establishing appropriate storage and handling procedures.

Recommended Storage Conditions

To maintain the long-term stability and purity of this compound, the following storage conditions are recommended. These are general guidelines, and for critical applications, it is always best to refer to the manufacturer's specific recommendations.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower for long-term storage. 2-8°C for short-term storage. | Reduces the rate of chemical degradation and enzymatic hydrolysis. |

| Light | Store in amber vials or other light-protecting containers. | Protects the compound from photolytic degradation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | Minimizes hydrolysis from atmospheric moisture and prevents potential hydrogen-deuterium (H-D) exchange. |

| Container | Tightly sealed vials. | Prevents ingress of moisture and oxygen. |

Potential Degradation Pathways

The primary chemical liabilities of this compound are hydrolysis of the amide bond and oxidation of the nonanoyl chain.

Hydrolysis

The amide bond in this compound can be hydrolyzed to yield nonanoic acid-d2 and glycine. This reaction can be catalyzed by acid or base. Studies on other N-acyl glycines have reported on their acid-catalyzed hydrolysis.[2][3]

Oxidation

The nonanoyl portion of the molecule can be susceptible to oxidation, particularly if exposed to oxidizing agents or conditions that promote the formation of reactive oxygen species. This can lead to a variety of oxidized products.

Experimental Protocols for Stability Assessment

For critical applications, it is recommended to perform forced degradation studies to understand the stability profile of this compound under various stress conditions. These studies are essential for developing stability-indicating analytical methods.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system coupled with a mass spectrometer (MS).

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and take samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature and take samples at various time points.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) and analyze at various time points.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method, such as LC-MS.

-

The analytical method should be capable of separating the parent compound from all major degradation products.

-

Quantify the amount of this compound remaining at each time point to determine the rate of degradation.

-

Characterize the major degradation products using mass spectrometry (MS/MS) to elucidate their structures.

-

Data Presentation

While specific quantitative data for this compound is not publicly available, the results from forced degradation studies can be summarized in a table similar to the one below.

| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products |

| 0.1 M HCl (60°C) | 0 | 100 | - |

| 8 | Data | Nonanoic acid-d2, Glycine | |

| 24 | Data | Nonanoic acid-d2, Glycine | |

| 0.1 M NaOH (RT) | 0 | 100 | - |

| 4 | Data | Nonanoic acid-d2, Glycine | |

| 12 | Data | Nonanoic acid-d2, Glycine | |

| 3% H₂O₂ (RT) | 0 | 100 | - |

| 24 | Data | Oxidized derivatives | |

| Thermal (60°C) | 0 | 100 | - |

| 72 | Data | To be determined | |

| Photolytic | 0 | 100 | - |

| 24 | Data | To be determined |

Note: "Data" indicates where experimentally determined values would be placed.

Conclusion

The stability of this compound is crucial for its reliable use in research and development. By adhering to the recommended storage conditions of low temperature, protection from light, and an inert atmosphere, the integrity of the compound can be maintained. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies is a recommended and robust scientific approach. The methodologies and potential degradation pathways outlined in this guide provide a framework for ensuring the quality and reliability of this compound in scientific investigations.

References

Methodological & Application

Application Note and Protocol for the Quantification of N-Acyl Glycines Using N-Nonanoylglycine-d2 as an Internal Standard

Introduction

N-acyl glycines are a class of endogenous lipid signaling molecules involved in various physiological processes.[1][2] Accurate quantification of these molecules in biological matrices is crucial for understanding their roles in health and disease, and for the development of novel therapeutics.[3] Due to the complexity of biological samples and the multi-step nature of analytical workflows, the use of a stable isotope-labeled internal standard is essential for achieving reliable and reproducible quantitative data.[4][5] N-Nonanoylglycine-d2 is a deuterated analog of N-nonanoylglycine, making it an ideal internal standard for the quantification of N-acyl glycines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the extraction and quantification of N-acyl glycines from plasma samples using this compound as an internal standard.

Biosynthesis of N-Acyl Glycines

There are two primary proposed pathways for the biosynthesis of N-acyl glycines in mammalian systems. The first pathway involves the direct conjugation of a fatty acid with glycine, a reaction catalyzed by an acyl-CoA synthetase and a long-chain specific glycine N-acyltransferase (GLYAT). The second proposed pathway involves the sequential oxidation of an N-acylethanolamine by alcohol dehydrogenase and aldehyde dehydrogenase.

Experimental Protocol

This protocol provides a general framework for the analysis of N-acyl glycines in plasma. Optimization may be required for different sample types or instrumentation.

Materials and Reagents

-

This compound internal standard solution (1 µg/mL in methanol)

-

Plasma samples

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

-

Chloroform (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS vials with inserts

Experimental Workflow

The general workflow for the quantitative analysis of N-acyl glycines involves sample preparation, including internal standard spiking and lipid extraction, followed by chromatographic separation and mass spectrometric detection.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes & Protocols: Quantitative Analysis of N-Acyl-Alpha-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-alpha-amino acids (NAAAs) are a class of endogenous lipid signaling molecules that play crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and energy balance.[1] Structurally, they consist of a fatty acid chain linked to the amino group of an alpha-amino acid.[1][2] The diversity of both the fatty acid and amino acid components results in a large family of molecules with varied biological activities.[3][4] Their involvement in cellular regulation and various disease pathologies makes them attractive targets for drug discovery and development. This document provides detailed protocols for the quantitative analysis of NAAAs, focusing on sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with methods to study their biological functions.

Quantitative Analysis of N-Acyl-Alpha-Amino Acids by LC-MS/MS

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of NAAAs in biological matrices.

Sample Preparation: Extraction from Biological Matrices

Proper sample preparation is critical to remove interfering substances and ensure accurate quantification. The following is a general protocol for liquid-liquid extraction from plasma or brain tissue, which has been shown to yield high recovery.

Materials:

-

Biological sample (e.g., plasma, brain homogenate)

-

Internal Standard (ISTD) solution (e.g., AraGly-d8 for N-oleoyl glycine and N-oleoyl alanine analysis)

-

Methyl tert-butyl ether (MTBE)

-

Methanol (MeOH)

-

Water (HPLC-grade)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

To 100 µL of the biological sample, add a known amount of the internal standard.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the sample for 10 seconds and incubate at 4°C for 15 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of MTBE and 250 µL of water to the supernatant for liquid-liquid extraction.

-

Vortex for 10 seconds and centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the phases.

-

Collect the upper organic layer, which contains the NAAAs.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes the key parameters for a typical LC-MS/MS method for NAAA quantification.

| Parameter | Specification |

| Liquid Chromatography | |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) column or a suitable reverse-phase column (e.g., C18) |

| Mobile Phase A | Aqueous solution with an additive (e.g., 100 mM ammonium formate) |

| Mobile Phase B | Organic solvent mixture (e.g., acetonitrile/water/formic acid) |

| Flow Rate | 0.6 mL/min |

| Gradient | Optimized for the separation of target NAAAs |

| Injection Volume | 5-10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI), depending on the analyte |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor and Product Ions | Determined for each specific NAAA and internal standard |

| Collision Energy | Optimized for each transition |

Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Biological Activity Assays

Understanding the biological function of NAAAs often involves studying their interaction with G protein-coupled receptors (GPCRs) and their effect on downstream signaling pathways.

Calcium Mobilization Assay

This assay is used to determine if an NAAA activates a GPCR that signals through the Gq pathway, leading to an increase in intracellular calcium.

Materials:

-

HEK293 cells expressing the target GPCR (e.g., GPR55)

-

96-well black, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

NAAA agonist

-

Fluorescence plate reader with an injection system

Protocol:

-

Seed the cells in 96-well plates and grow to 90-100% confluency.

-

Prepare a dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in the assay buffer.

-

Remove the cell culture medium and add the dye loading solution to the cells.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the cells with the assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader.

-

Add the NAAA agonist and measure the change in fluorescence intensity over time. An increase in fluorescence indicates calcium mobilization.

cAMP Assay

This assay measures the inhibition of cyclic AMP (cAMP) production, which is a hallmark of Gi/o-coupled GPCR activation.

Materials:

-

CHO or HEK293 cells expressing the target Gi/o-coupled GPCR (e.g., GPR18)

-

Forskolin (to stimulate cAMP production)

-

NAAA agonist

-

cAMP detection kit (e.g., HTRF-based)

-

Lysis buffer

Protocol:

-

Culture the cells in a suitable format (e.g., 384-well plate).

-

Pre-treat the cells with the NAAA agonist for a specified time.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Add the cAMP detection reagents from the kit.

-

Incubate to allow for competitive binding.

-

Measure the signal on a compatible plate reader. A decrease in the signal indicates inhibition of cAMP production by the agonist.

Signaling Pathways and Experimental Workflows

Signaling Pathways

N-acyl-alpha-amino acids can activate GPCRs, leading to various cellular responses. For example, N-Arachidonoyl glycine (NAGly) has been reported to activate GPR18, a Gαi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Another example is the activation of GPR55, which can lead to the activation of RhoA and subsequent calcium mobilization.

Caption: NAAA signaling through a Gi-coupled GPCR like GPR18.

Caption: NAAA signaling through a Gq-coupled GPCR like GPR55.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of NAAAs from biological samples.

Caption: Workflow for NAAA quantitative analysis.

Summary of Quantitative Data

The following table provides an example of how to present quantitative data for different NAAAs identified in a biological sample, such as rat brain tissue.

| N-Acyl-Alpha-Amino Acid | Acyl Chain | Amino Acid | Concentration (pmol/g wet tissue) |

| N-stearoyl GABA | C18:0 | GABA | ~10-20 |

| N-palmitoyl glutamic acid | C16:0 | Glutamic Acid | ~5-15 |

| N-arachidonoyl glycine (NAGly) | C20:4 | Glycine | ~0.2-1.0 |

| N-oleoyl glycine | C18:1 | Glycine | ~1.0-5.0 |

| N-palmitoyl alanine | C16:0 | Alanine | ~0.5-2.5 |

Note: The concentration ranges are illustrative and can vary significantly depending on the tissue, species, and physiological state.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the quantitative analysis of N-acyl-alpha-amino acids and the characterization of their biological activities. Accurate quantification of these lipid signaling molecules is essential for understanding their roles in health and disease and for the development of novel therapeutics targeting NAAA signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Nonanoylglycine-d2 in Metabolic Labeling Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonanoylglycine-d2 is a deuterated form of the endogenous N-acyl amino acid, N-nonanoylglycine. As a stable isotope-labeled compound, it serves as a powerful tool in metabolic labeling experiments designed to trace the metabolic fate of N-acylglycines and their precursor, nonanoic acid. This allows for the quantitative analysis of their incorporation into various cellular components and the elucidation of their roles in biological processes. N-acylglycines are increasingly recognized for their involvement in signaling pathways, detoxification processes, and as potential biomarkers for metabolic disorders.[1][2] These application notes provide a comprehensive guide for utilizing this compound in cell culture-based metabolic labeling experiments coupled with mass spectrometry analysis.

Principle of Metabolic Labeling with this compound